N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxyphenethylamine moiety linked to a 5-fluoro-2-methoxybenzenesulfonyl group.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO5S/c1-22-14-6-4-12(10-16(14)24-3)8-9-19-25(20,21)17-11-13(18)5-7-15(17)23-2/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBNZXRHDOOMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
The sulfonyl chloride intermediate is typically synthesized via chlorination of the corresponding sulfonic acid or thiophenol. Modern approaches favor direct chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, 5-fluoro-2-methoxybenzenesulfonic acid can be treated with excess SOCl₂ under reflux to yield the sulfonyl chloride.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ (5 equiv) | Toluene | 80°C | 4 h | 85% |
| PCl₅ (3 equiv) | DCM | 25°C | 12 h | 78% |
Side reactions, such as over-chlorination or demethylation, are mitigated by controlling stoichiometry and reaction time.
Preparation of 2-(3,4-Dimethoxyphenyl)ethylamine
This amine is synthesized via reduction of a nitrile or nitro precursor. A high-yielding route involves:
- Nitrile formation : 3,4-Dimethoxyphenylacetonitrile is prepared by nucleophilic substitution of 3,4-dimethoxybenzyl chloride with sodium cyanide.
- Catalytic hydrogenation : The nitrile is reduced to the primary amine using Raney nickel under H₂ pressure.
Optimized Reduction Protocol
| Catalyst | H₂ Pressure | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Raney Ni | 50 psi | Ethanol | 60°C | 92% |
Sulfonamide Coupling Reaction
The pivotal step involves reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions. Pyridine or triethylamine (TEA) is used to scavenge HCl, driving the reaction to completion.
Representative Procedure
- Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add TEA (2.5 equiv) dropwise at 0°C.
- Introduce the amine (1.2 equiv) and stir at room temperature for 12 h.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield Optimization
| Base | Solvent | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Pyridine | DCM | 12 h | 76% | 98.5% |
| TEA | THF | 8 h | 82% | 99.1% |
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
A less common approach employs the Mitsunobu reaction to conjugate the sulfonamide moiety. This method avoids sulfonyl chloride handling but requires stoichiometric reagents:
Outcome : Lower yield (58%) due to competing side reactions.
Solid-Phase Synthesis
For high-throughput applications, resin-bound sulfonyl chlorides enable iterative coupling. Wang resin functionalized with the sulfonyl chloride reacts with the amine in DMF, followed by cleavage with TFA.
Advantages : Scalability, reduced purification steps.
Limitations : Requires specialized equipment.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.76–6.82 (m, 3H, Ar-H), 4.12 (s, 3H, OCH₃), 3.89 (s, 6H, 2×OCH₃), 3.02 (t, J = 7.2 Hz, 2H, CH₂NH), 2.68 (t, J = 7.2 Hz, 2H, CH₂Ar).
- MS (ESI+) : m/z 413.1 [M+H]⁺.
Purity Assessment
HPLC Conditions : C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm.
Retention Time : 8.2 min, purity >99%.
Challenges and Optimization
Demethylation Side Reactions
Exposure to strong acids or prolonged heating can demethylate methoxy groups. Mitigation strategies include:
Sulfonyl Chloride Hydrolysis
Hydrolysis to sulfonic acid is minimized by:
- Anhydrous solvents.
- Rigorous exclusion of moisture via molecular sieves.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance safety and yield:
- Reactor Type : Microfluidic tube reactor.
- Throughput : 500 g/day with >90% yield.
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| Sulfonyl Chloride | 1,200 |
| Amine | 800 |
| Total (excluding labor) | 2,000 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the sulfonamide bond : This is achieved by reacting a suitable amine with a sulfonyl chloride.
- Introduction of the fluorine atom : This can be done through electrophilic fluorination methods or by using fluorinated precursors.
- Substituent modifications : The methoxy and dimethoxy groups are introduced using methoxylation techniques.
Anticancer Properties
Studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, possibly through the induction of apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF-7) by over 70% at concentrations above 10 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against various bacterial strains, indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and bioavailability |
| Methoxy Groups | Modulate electronic properties and increase potency |
| Dimethoxyphenyl Ethyl Group | Improves selectivity towards cancer cells |
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, further development could lead to new treatments for various malignancies.
- Antimicrobial Treatments : Its broad-spectrum activity suggests potential use as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of methoxy and fluoro groups can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a sulfonamide group, which is often associated with various pharmacological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 392.48 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of benzo[b]furan have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the benzene ring can significantly enhance anticancer efficacy. Compounds with methoxy groups at specific positions exhibit increased antiproliferative activities, suggesting that this compound may also possess similar properties due to its methoxy substitutions .
Antibacterial and Antifungal Activity
The sulfonamide moiety is known for its antibacterial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth by interfering with folic acid synthesis. The presence of the dimethoxyphenyl group may enhance this activity, making it a candidate for further exploration in antimicrobial applications .
Neurotropic Activity
Emerging research indicates that compounds related to this compound may also exhibit neurotropic effects. These effects are crucial for developing treatments for neurodegenerative diseases and conditions involving nerve damage .
Study 1: Anticancer Activity Assessment
A recent study evaluated a series of methoxy-substituted phenyl compounds against several cancer cell lines. The results indicated that compounds closely related to this compound exhibited IC50 values ranging from 16 to 24 nM against HeLa and Molt4/C8 cell lines. These findings suggest strong antiproliferative activity that warrants further investigation into the mechanisms involved .
Study 2: Antibacterial Efficacy
In another study focusing on sulfonamide derivatives, researchers found that modifications to the aromatic rings significantly increased antibacterial potency against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth was linked to its structural features, particularly the presence of fluorine and methoxy groups .
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide with high purity?
Methodological Answer:
The synthesis typically involves:
Sulfonylation : React 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(3,4-dimethoxyphenyl)ethylamine in an aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Characterization : Confirm structure via H/C NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons, δ ~3.7–4.1 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) .
Basic: How can researchers validate the structural integrity of this sulfonamide derivative?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., S–N bond ~1.63 Å, C–O–C angles ~117° for methoxy groups), as demonstrated in related sulfonamide structures .
- Spectroscopic techniques :
Advanced: How should researchers design SAR studies to optimize this compound’s biological activity?
Methodological Answer:
Structural modifications :
- Vary methoxy groups (e.g., replace with ethoxy or halogen) to assess electronic effects on target binding .
- Modify the ethyl linker length to evaluate steric effects .
In vitro assays :
- Screen against enzyme targets (e.g., carbonic anhydrase or kinase isoforms) using fluorogenic substrates to measure IC values. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites .
Advanced: How to address contradictions in reported enzyme inhibition data for sulfonamide derivatives?
Methodological Answer:
Contradictions may arise from:
- Assay conditions : Standardize pH (e.g., 7.4 for physiological relevance), temperature (25°C vs. 37°C), and ionic strength .
- Compound stability : Perform stability studies (HPLC/MS) to rule out degradation during assays .
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes to identify isoform-specific effects .
- Statistical validation : Use replicates (n ≥ 3) and report 95% confidence intervals for IC values .
Advanced: What analytical methods are critical for detecting impurities in scaled-up synthesis?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted sulfonyl chloride or amine precursors) with a limit of detection (LOD) <0.1% .
- Elemental analysis : Verify stoichiometry (C, H, N, S) within ±0.4% of theoretical values .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity and solvent residues (e.g., DMF or EtOAc) .
Advanced: How to evaluate the compound’s potential for off-target interactions in biological systems?
Methodological Answer:
Panel screening : Test against a broad panel of receptors/enzymes (e.g., CEREP Psychoactive Panel) to identify off-target binding .
CYP450 inhibition assay : Use fluorometric kits (e.g., CYP3A4) to assess metabolic interference .
Computational prediction : Apply QSAR models (e.g., SwissADME) to predict ADMET properties and promiscuity risks .
Basic: What solvents and conditions are optimal for storing this sulfonamide?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (N/Ar) at -20°C to prevent oxidation of methoxy groups .
- Solubility : Use DMSO for stock solutions (tested via nephelometry; solubility >10 mM). Avoid aqueous buffers with pH >8 to prevent hydrolysis .
Advanced: How to resolve discrepancies in crystallographic data for similar sulfonamide structures?
Methodological Answer:
- Refinement protocols : Use SHELXL for high-resolution data (R-factor <0.05) and validate via R-free cross-validation .
- Temperature factors : Analyze B-factors (>30 Å may indicate disordered regions) and compare with related structures in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
